N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base and an appropriate solvent
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways . Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide .
Comparison: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10/h4,6,8-9,12H,3,5,7H2,1-2H3 |
InChI Key |
NGLGVVRGWCJAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=NN(C=C2)C |
Origin of Product |
United States |
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